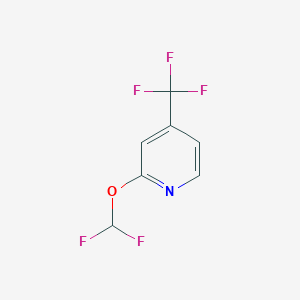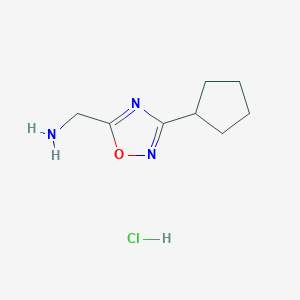![molecular formula C10H7F3OS B1406725 [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL CAS No. 1171926-67-2](/img/structure/B1406725.png)
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
Overview
Description
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL is a fluorinated benzothiophene derivative. Benzothiophenes are a class of heterocyclic compounds containing a fused benzene and thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL typically involves the trifluoromethylation of benzo[b]thiophene. One common method is the photochemical reaction with bromotrifluoromethane, which yields a mixture of trifluoromethylated benzo[b]thiophenes . The specific conditions for this reaction include the use of a photochemical reactor and bromotrifluoromethane as the trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory properties.
Industry: Utilized in the development of soluble semiconductors, polymers, and liquid crystals.
Mechanism of Action
The mechanism of action of [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can result in anti-inflammatory and immunoregulatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzo[b]thiophene: Another fluorinated benzothiophene derivative with similar chemical properties.
Benzo[b]thiophene-2-carboxylic acid: A benzothiophene derivative with a carboxylic acid group, used in different applications.
Uniqueness
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWYKJYWPWYPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406655.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406660.png)



![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
